Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Description
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a bicyclic indole derivative featuring a tetrahydroindole core with a 4-amino substituent and an ethyl acetate side chain at position 1. Indole derivatives are pharmacologically significant, often serving as scaffolds for drug development due to their ability to interact with biological targets like enzymes and receptors .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydroindol-1-yl)acetate |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)8-15-9(2)7-10-11(14)5-4-6-12(10)15/h7,11H,3-6,8,14H2,1-2H3 |
InChI Key |
VSMVHIAYPGBZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=C1CCCC2N)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Hydrazines and Diketones
A widely used method involves the cyclocondensation of hydrazine derivatives with diketones. For example, a three-component reaction between hydrazine, ethyl acetoacetate, and a cyclic ketone (e.g., cyclohexanone) under reflux in acetonitrile yields the tetrahydroindole core. The amino group at position 4 is introduced via subsequent reduction or substitution.
Optimization via Reductive Amination
In a patent by EP1367050A1, the 4-amino group is introduced via reductive amination of a ketone precursor. The intermediate 4-oxo-tetrahydroindole is treated with ammonium acetate and sodium cyanoborohydride in methanol, achieving >80% conversion.
Telescoped Synthesis from Protected Intermediates
Boron Tribromide-Mediated Demethylation
A telescoped procedure reported in US9175320B2 involves:
Tosylation-Alkylation Sequences
Patent US8058440B2 describes a tosylation-alkylation strategy:
-
Tosylation : Protection of the indole nitrogen with tosyl chloride in acetonitrile with tetrabutylammonium bromide.
-
Alkylation : Reaction with ethyl bromoacetate in the presence of K₂CO₃.
One-Pot Synthesis from 2-(2-Bromoallyl)cyclohexanone
A one-pot method from Academia.edu uses 2-(2-bromoallyl)cyclohexanone and primary amines:
-
Cyclization : Reaction with methylamine in ethanol at 80°C for 6 hours.
-
Amination : In-situ reduction of the intermediate imine with NaBH₄.
Catalytic Methods and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol from PMC9413519 uses:
Solvent-Free Cyclization
A solvent-free method in RSC Advances employs:
-
Reagents : Ethyl acetoacetate, methylhydrazine, and paraformaldehyde.
-
Conditions : Grinding at room temperature for 2 hours.
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Three-component reaction | Cyclocondensation | 45–60% | Scalable, uses inexpensive reagents | Long reaction times |
| Telescoped synthesis | BBr₃ demethylation | 88.9% | High yield, minimal purification | Requires cryogenic conditions |
| One-pot synthesis | Cyclization-amination | 63% | Simplified workflow | Low yield for aromatic amines |
| Microwave-assisted | Catalytic cyclization | 68% | Rapid, energy-efficient | Specialized equipment required |
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer double bonds or oxygen-containing groups.
Scientific Research Applications
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related molecules:
Biological Activity
Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from the indole framework, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with a substituted indole derivative under specific conditions that promote cyclization and functionalization.
Biological Activity
The biological activity of this compound has been evaluated across various assays. Key findings include:
Antioxidant Activity
Studies have shown that compounds containing tetrahydroindole structures exhibit significant antioxidant properties. This compound has demonstrated the ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to inhibit pathways associated with apoptosis and inflammation in neuronal cells. In vitro studies have shown that treatment with this compound leads to:
- Reduced levels of pro-inflammatory cytokines.
- Increased cell viability in models of oxidative stress.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Antioxidant Mechanism : The compound likely enhances endogenous antioxidant defenses while directly neutralizing free radicals.
- Inhibition of Bacterial Growth : It may disrupt bacterial cell wall synthesis or function through interference with key enzymatic pathways.
- Neuroprotection : The compound may modulate signaling pathways involved in neuronal survival and apoptosis.
Case Studies
Several case studies highlight the promising applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative therapeutic agent in treating resistant bacterial infections.
Case Study 2: Neuroprotective Effects in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroindole core. Key steps include:
-
Acylation : Reacting the indole nitrogen with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate moiety .
-
Amination : Introducing the 4-amino group via catalytic hydrogenation or nucleophilic substitution, requiring controlled temperature (50–80°C) and inert atmospheres .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, monitored by TLC (Rf ~0.3–0.5) .
-
Characterization :
-
NMR : Key signals include δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 6.5–7.0 ppm (indole protons) .
-
MS : Molecular ion peak [M+H]⁺ at m/z ~279 (C₁₃H₂₀N₂O₂) .
Table 1: Example Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference Acylation Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 12 h 75–85 Hydrogenation H₂ (1 atm), Pd/C, EtOH, RT, 6 h 60–70
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 279.1471 for C₁₃H₂₀N₂O₂) with <2 ppm error .
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the tetrahydroindole region (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the ester) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- NMR Artifacts : Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid residual proton interference. For splitting discrepancies, perform variable-temperature NMR to assess dynamic processes (e.g., rotamers) .
- MS Adducts : Employ post-column infusion of additives (e.g., 0.1% formic acid) to suppress sodium/potassium adducts in ESI-MS .
- Cross-Validation : Compare data with structurally similar indole derivatives (e.g., ethyl 2-(4-methoxyindol-1-yl)acetate, δ 4.2 ppm for OCH₂) .
Q. What strategies optimize reaction yields for the 4-amino group introduction, and how are side products minimized?
- Methodological Answer :
-
Catalytic Hydrogenation : Optimize catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm) to reduce over-reduction byproducts .
-
Protection/Deprotection : Temporarily protect the indole NH with a Boc group before amination, followed by TFA cleavage .
-
DOE (Design of Experiments) : Vary solvent polarity (e.g., EtOH vs. THF) and temperature to identify optimal conditions (e.g., 70°C in EtOH improves selectivity) .
Table 2: Common Byproducts and Mitigation Strategies
Byproduct Source Mitigation Over-reduced indole Excessive H₂ exposure Reduce reaction time/pressure Ester hydrolysis Prolonged acidic/basic conditions Use neutral pH buffers
Q. How can the compound’s biological activity be mechanistically studied in vitro?
- Methodological Answer :
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging indole’s affinity for hydrophobic pockets .
- Enzyme Assays : Test inhibition of COX-2 via ELISA (IC₅₀ determination) with celecoxib as a positive control .
- Cellular Models : Assess cytotoxicity in cancer lines (e.g., MCF-7) using MTT assays, comparing to structurally related indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
